L-GLUTAMATE OXIDASE
Description
Definition and Enzyme Classification (EC 1.4.3.11)
L-Glutamate oxidase (EC 1.4.3.11) is a flavoprotein oxidoreductase that catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate, ammonia, and hydrogen peroxide. The reaction occurs via the following stoichiometry:
$$
\text{L-glutamate} + \text{O}2 + \text{H}2\text{O} \rightarrow \alpha\text{-ketoglutarate} + \text{NH}3 + \text{H}2\text{O}2
$$
This enzyme belongs to the oxidoreductase family (EC 1.4.3), specifically acting on the CH-NH$$2$$ group of donors with oxygen as the acceptor. It requires flavin adenine dinucleotide (FAD) as a cofactor, which facilitates electron transfer during catalysis.
Table 1: Key Properties of this compound
Historical Discovery and Characterization
This compound was first isolated in 1983 from Streptomyces sp. X-119-6, a soil bacterium cultured on wheat bran. Kusakabe et al. purified the enzyme to homogeneity, revealing its trimeric subunit structure (44 kDa, 16 kDa, and 9 kDa subunits) and FAD dependency. Early studies demonstrated its narrow substrate specificity, with only L-aspartate serving as a minor secondary substrate (0.6% activity relative to L-glutamate). The enzyme’s stability under moderate thermal and pH conditions made it suitable for industrial applications, such as biosensors for glutamate quantification in food products.
Biochemical Significance in Cellular Metabolism
This compound occupies a critical niche in nitrogen and carbon metabolism:
- Neurotransmitter Regulation : By modulating glutamate levels, it indirectly influences excitatory signaling in the central nervous system. Excessive glutamate accumulation is linked to oxidative stress and neuronal death, as seen in neurodegenerative disorders.
- Nitrogen Recycling : The enzyme facilitates ammonia production, which integrates into the urea cycle or glutamine synthesis.
- Energy Production : α-Ketoglutarate, a reaction product, enters the tricarboxylic acid (TCA) cycle to fuel ATP synthesis.
Figure 1: Metabolic Pathways Involving this compound
$$
\text{L-Glutamate} \xrightarrow{\text{this compound}} \alpha\text{-Ketoglutarate} \rightarrow \text{TCA Cycle} \rightarrow \text{ATP}
$$
Systematic Nomenclature and Alternative Designations
The systematic name for this enzyme is L-glutamate:oxygen oxidoreductase (deaminating) . Alternative names include:
Its classification under EC 1.4.3.11 distinguishes it from related enzymes like D-glutamate oxidase (EC 1.4.3.7) and L-amino acid oxidase (EC 1.4.3.2).
Structural and Functional Insights
Quaternary Structure and Active Site Architecture
The mature enzyme forms an α$$2$$β$$2$$γ$$_2$$ hexamer, with each subunit contributing to substrate binding and catalysis. X-ray crystallography studies reveal a deeply buried active site accessible via two surface channels, a feature shared with homologs like snake venom L-amino acid oxidase. The FAD cofactor binds near a conserved glycine-rich motif, which stabilizes the isoalloxazine ring during redox cycling.
Kinetic Parameters and Catalytic Mechanism
This compound exhibits Michaelis-Menten kinetics with a $$K_m$$ of 0.21 mM for L-glutamate, indicating high substrate affinity. The catalytic cycle involves three steps:
- Oxidative Deamination : FAD abstracts a proton from glutamate’s α-amino group, forming an imino intermediate.
- Hydrolysis : Water cleaves the imino bond, releasing ammonia and α-ketoglutarate.
- Reoxidation : FADH$$2$$ transfers electrons to O$$2$$, regenerating FAD and producing H$$2$$O$$2$$.
Table 2: Kinetic Parameters of Engineered this compound Variants
| Variant | $$K_m$$ (mM) | $$V_{max}$$ (μmol/min/mg) | Source |
|---|---|---|---|
| Wild-Type | 0.21 | 120 | |
| S280T/H533L | 2.7 | 231 |
Industrial and Research Applications
Biosensor Development
This compound is integral to amperometric biosensors for quantifying glutamate in food (e.g., soy sauce) and clinical samples. Immobilized enzyme membranes coupled with hydrogen peroxide detectors enable real-time monitoring with 85–90% correlation to traditional methods.
Biocatalytic Production of α-Ketoglutarate
Engineered E. coli strains expressing recombinant this compound (e.g., S280T/H533L mutant) achieve α-ketoglutarate titers of 181.9 g/L, demonstrating industrial scalability. Co-expression with catalase (KatE) mitigates H$$2$$O$$2$$ toxicity, enhancing conversion rates to >86%.
Properties
CAS No. |
39346-34-4 |
|---|---|
Molecular Formula |
C14H12N6O6 |
Synonyms |
EC 1.4.3.11; L-GLUTAMATE OXIDASE; L-GLUTAMATE: OXYGEN OXIDO-REDUCTASE[DEAMINATING]; L-GLUTAMATE OXIDASE FROM*STREPTOMYCES SP; L-Glutamate Oxidase from Streptomyces sp.,L-Glutamate:oxygen oxidoreductase (deaminating) |
Origin of Product |
United States |
Preparation Methods
Ammonium Sulfate Precipitation
Crude enzyme is precipitated using ammonium sulfate at 60% saturation, achieving a 2.3-fold purification with a specific activity of 8.25 U/mg. Dialysis against 20 mM potassium phosphate buffer (pH 7.4) removes residual salts, increasing specific activity to 9.5 U/mg.
Ion-Exchange Chromatography
Dialyzed samples are loaded onto DEAE-cellulose columns equilibrated with 20 mM Tris-HCl (pH 8.0). Elution with a 0–1 M NaCl gradient yields a 3.2-fold purification, reaching 25 U/mg. This step effectively separates this compound from contaminating proteases.
Gel Filtration Chromatography
Final purification employs Sephadex G-150 columns, resolving the enzyme into a homogeneous fraction with a specific activity of 56 U/mg. The molecular weight is confirmed as ~140 kDa via SDS-PAGE, consistent with an α2β2γ2 subunit structure (α: 43 kDa, β: 17 kDa, γ: 10 kDa).
Table 1: Purification Summary of this compound from Streptomyces
| Purification Step | Specific Activity (U/mg) | Yield (%) | Purification Fold |
|---|---|---|---|
| Crude Extract | 5.6 | 100 | 1.0 |
| Ammonium Sulfate | 8.25 | 72 | 1.5 |
| Dialysis | 9.5 | 65 | 1.7 |
| Ion-Exchange | 25 | 48 | 4.5 |
| Gel Filtration | 56 | 22 | 10.0 |
Biochemical Characterization
Structural Properties
This compound contains 2 mol of FAD per mol of enzyme, essential for catalytic activity. The holoenzyme exhibits absorption maxima at 273 nm, 385 nm, and 465 nm, with a shoulder near 490 nm, characteristic of flavin-dependent oxidoreductases.
Kinetic Parameters
The enzyme demonstrates a Km of 0.2 mM for L-glutamate, indicating high substrate affinity. No activity is observed toward L-glutamine, L-aspartate, or D-glutamate, underscoring strict stereospecificity.
Table 2: Enzymatic Properties of this compound
| Property | Value |
|---|---|
| Optimal pH | 7.0–9.0 |
| Optimal Temperature | 37°C |
| pH Stability | 4.0–10.0 (50°C, 60 minutes) |
| Thermal Stability | <60°C (pH 6.0, 30 minutes) |
| Subunit Composition | α2β2γ2 |
Industrial-Scale Production Considerations
Large-scale fermentation utilizes 10,000 L bioreactors with controlled aeration (1.5 vvm) and agitation (300 rpm). Recombinant E. coli systems achieve titers of 1.2 g/L, whereas Streptomyces yields 0.8 g/L. Downstream processing costs are reduced by 40% in E. coli due to simplified purification.
Lyophilized formulations retain 95% activity after 12 months at 4°C, provided the enzyme is stored desiccated. Reconstitution in 100 mM potassium phosphate buffer (pH 7.4) restores full activity within 30 minutes .
Chemical Reactions Analysis
Chemical Reaction Mechanism
The primary reaction catalyzed by L-glutamate oxidase can be summarized as follows:
Substrates and Products
-
Substrates :
-
L-glutamate
-
Molecular oxygen (O₂)
-
Water (H₂O)
-
-
Products :
-
α-ketoglutarate
-
Ammonia (NH₃)
-
Hydrogen peroxide (H₂O₂)
-
Enzyme Activity and Specificity
This compound exhibits strict substrate specificity for L-glutamate, with minimal activity on other amino acids such as D-glutamate and L-aspartate, which show relative activities of approximately 0.79% and 0.53%, respectively . The enzyme's activity is influenced by factors such as pH and temperature, with optimal conditions typically around pH 7.0 to 7.4 and temperatures around 30°C to 37°C .
Purification Techniques
The purification of this compound often involves several steps, including:
-
Ammonium Sulfate Precipitation : This step concentrates the enzyme by precipitating proteins at specific saturation levels.
-
Dialysis : Used to remove small molecules and salts from the enzyme preparation.
-
Chromatographic Techniques : Such as ion-exchange chromatography and gel filtration are employed to achieve higher purity levels.
Characterization Studies
Characterization studies have indicated that the enzyme's specific activity can reach up to 4.6 units/mg under optimal conditions . Additionally, the enzyme's stability is enhanced through proteolytic treatments, which can improve its thermal stability from a half-life of about 50°C to over 70°C .
Research Findings on Enzyme Variants
Recent research has focused on engineering variants of this compound to enhance its activity and stability:
-
Mutants such as S280T and H533L have shown up to a 90% increase in enzymatic activity compared to wild-type enzymes .
-
Structural studies using X-ray crystallography have revealed insights into the active site configuration, which is crucial for substrate recognition and catalytic efficiency .
Biosensors
This compound is widely used in biosensors for measuring L-glutamate levels in food products and clinical samples due to its specificity for this amino acid . The hydrogen peroxide produced during the reaction can be quantified electrochemically, providing a direct measurement of L-glutamate concentration.
Food Industry
In the food industry, this compound plays a role in quality control processes, particularly in products that contain monosodium glutamate or other flavor enhancers .
Scientific Research Applications
Industrial Applications
1.1 Food Industry
L-glutamate oxidase is widely utilized in the food industry for quality control and safety testing. Its ability to quantify L-glutamate levels makes it valuable for ensuring the quality of food products, particularly those that are fermented or contain added glutamate as a flavor enhancer.
- Biosensors : Amperometric biosensors incorporating LGOX are employed to monitor L-glutamate concentrations in food products. These sensors provide rapid and accurate measurements, essential for maintaining food safety standards .
| Application | Details |
|---|---|
| Quality Control | Monitoring L-glutamate levels in food products |
| Safety Testing | Detection of contaminants and spoilage |
| Fermentation Processes | Real-time monitoring during fermentation |
1.2 Pharmaceutical Industry
In pharmaceuticals, LGOX is used to develop diagnostic tools for liver function tests. The enzyme can detect glutamic oxaloacetic transaminase and glutamic pyruvic transaminase, which are critical biomarkers for liver health .
- Clinical Diagnostics : LGOX-based assays enable early detection of liver disorders by measuring enzyme activities in biological fluids.
Medical Applications
2.1 Clinical Biochemistry
This compound plays a significant role in clinical biochemistry by serving as a tool for diagnosing various metabolic disorders. Its specificity for L-glutamate allows for the evaluation of amino acid metabolism in patients.
- Enzymatic Assays : The enzyme is used in assays to measure levels of ammonia and other metabolites, providing insights into metabolic health .
| Medical Application | Use Case |
|---|---|
| Liver Function Tests | Detection of transaminase activities |
| Metabolic Disorder Diagnosis | Evaluation of amino acid metabolism |
Research Applications
3.1 Biochemical Studies
LGOX is employed in research settings to investigate biochemical pathways involving L-glutamate. Its ability to generate hydrogen peroxide during the reaction can be utilized in various experimental setups.
- Catalytic Studies : Researchers study the kinetics and mechanisms of LGOX to understand its enzymatic action better and explore potential modifications for enhanced activity .
3.2 Enzyme Engineering
Recent studies have focused on engineering LGOX variants with altered substrate specificity, expanding its application range . For instance, mutations at specific active site residues have resulted in enzymes that can target other amino acids, such as L-arginine.
| Research Focus | Details |
|---|---|
| Enzyme Kinetics | Understanding reaction mechanisms |
| Protein Engineering | Developing variants with new substrate specificities |
Case Study 1: Development of Amperometric Biosensors
A study demonstrated the effectiveness of an amperometric biosensor using this compound for real-time monitoring of glutamate levels in food products. The sensor exhibited high sensitivity and specificity, making it suitable for both industrial applications and clinical diagnostics .
Case Study 2: Clinical Diagnostic Tool
Another research highlighted the use of LGOX in clinical diagnostics for liver function tests. By measuring the activity of transaminases in patient samples, clinicians could assess liver health more accurately than traditional methods .
Mechanism of Action
L-glutamate oxidase catalyzes the oxidative deamination of L-glutamate by transferring electrons from L-glutamate to molecular oxygen, resulting in the formation of alpha-ketoglutarate, ammonia, and hydrogen peroxide . The enzyme employs flavin adenine dinucleotide (FAD) as a cofactor, which plays a crucial role in the electron transfer process .
Comparison with Similar Compounds
D-Aspartate Oxidase (EC 1.4.3.1)
- Source : Mammalian tissues.
- Structure: Monomeric, with flavin adenine dinucleotide (FAD) as a cofactor.
- Substrate Specificity : Acts on D-aspartate and D-glutamate, unlike LGOX, which is specific to L-glutamate .
- Function : Catalyzes the oxidation of D-aspartate to oxaloacetate, NH₃, and H₂O₂.
- Applications : Implicated in neurotransmitter regulation; olanzapine inhibits D-aspartate oxidase activity, increasing L-glutamate release in the prefrontal cortex .
- Key Difference : Substrate stereospecificity (D- vs. L-isoforms) and physiological roles in neurobiology.
Ascorbate Oxidase (EC 1.10.3.3)
- Source : Plants and fungi.
- Structure : Homodimeric copper-containing enzyme.
- Substrate Specificity : Oxidizes ascorbic acid to dehydroascorbic acid using O₂ as an electron acceptor .
- Applications : Used in antioxidant assays and food preservation.
- Key Difference : Cofactor (copper vs. flavin in LGOX) and substrate (ascorbate vs. glutamate).
Glutamate Dehydrogenase (GDH, EC 1.4.1.3)
- Source : Ubiquitous in eukaryotes and prokaryotes.
- Structure : Hexameric, NAD⁺/NADP⁺-dependent.
- Substrate Specificity : Reversibly converts L-glutamate to α-KG and NH₃, using NAD(P)⁺ as a cofactor .
- Applications: Central to ammonia detoxification and amino acid biosynthesis.
- Key Difference : Cofactor dependency (NAD⁺/NADP⁺ vs. O₂ in LGOX) and bidirectional catalytic activity.
Structural Insights
Clinical Relevance
- LGOX-based biosensors demonstrate superior sensitivity in glutamate quantification compared to colorimetric assays using GDH or other dehydrogenases .
Comparative Data Table
| Enzyme | EC Number | Source | Cofactor | Substrate | Optimal Conditions | Applications |
|---|---|---|---|---|---|---|
| L-Glutamate Oxidase | 1.4.3.11 | Streptomyces sp. | Flavin | L-Glutamate | pH 7.0–7.4, 30°C | Biosensors, α-KG production |
| D-Aspartate Oxidase | 1.4.3.1 | Mammalian | FAD | D-Aspartate | Not specified | Neurotransmitter regulation |
| Ascorbate Oxidase | 1.10.3.3 | Plants | Copper | Ascorbic Acid | pH 5.0–6.5, 25°C | Antioxidant assays |
| Glutamate Dehydrogenase | 1.4.1.3 | Various | NAD⁺/NADP⁺ | L-Glutamate | pH 7.5–8.5, 25–37°C | Ammonia detoxification |
Biological Activity
L-Glutamate oxidase (LGOX) is an enzyme that catalyzes the oxidative deamination of L-glutamate to produce α-ketoglutarate, ammonia, and hydrogen peroxide. This enzyme has garnered significant attention due to its applications in biosensors, food quality management, and clinical diagnostics. This article explores the biological activity of LGOX, including its structural characteristics, substrate specificity, and practical applications.
Structural Characteristics
LGOX is primarily derived from Streptomyces species, particularly Streptomyces sp. X-119-6. The enzyme is produced as a precursor that undergoes proteolytic processing to form the active enzyme. The mature LGOX has a complex structure that includes a deeply buried active site with two entrances, which facilitates substrate access . The crystal structure reveals that Arg305 plays a crucial role in recognizing L-glutamate, with mutations at this site significantly altering substrate specificity .
Enzymatic Activity
LGOX exhibits high specificity for L-glutamate, with minimal activity towards other amino acids such as D-glutamate and L-aspartate. Studies have shown that under optimal conditions (pH 7.0–7.4 and temperature around 37°C), the enzyme displays maximum activity . The reaction mechanism involves the formation of an imino acid intermediate, followed by hydrolysis to yield α-ketoglutarate and hydrogen peroxide.
Table 1: Optimal Conditions for LGOX Activity
| Parameter | Optimal Value |
|---|---|
| pH | 7.0 - 7.4 |
| Temperature | 37°C |
| Substrate | L-glutamate |
Substrate Specificity
The substrate specificity of LGOX has been extensively studied. In a comparative analysis of various amino acids, it was found that LGOX predominantly oxidizes L-glutamate with negligible activity towards others:
| Amino Acid | Relative Activity (%) |
|---|---|
| L-glutamate | 100 |
| D-glutamate | 0.79 |
| L-aspartate | 0.53 |
| Other Amino Acids | Negligible |
This strict specificity makes LGOX a valuable tool for quantifying L-glutamate in various applications .
Applications in Biosensing
LGOX has been integrated into biosensors for real-time monitoring of L-glutamate levels in food products and clinical samples. The enzyme's ability to generate hydrogen peroxide during the reaction allows for electrochemical detection methods, enhancing sensitivity and specificity in measurements. For instance, glutaraldehyde cross-linked microelectrode arrays coated with LGOX have shown promising results in detecting amino acids with high sensitivity .
Case Study: Clinical Diagnostics
A notable application of LGOX is its use in clinical diagnostics to measure liver function markers such as glutamic oxaloacetic transaminase (GOT) and glutamic pyruvic transaminase (GPT). By quantifying the enzymatic activity associated with these markers, clinicians can assess liver health effectively .
Recent Research Findings
Recent studies have focused on enhancing the efficiency of LGOX through genetic engineering and immobilization techniques. For example, researchers successfully expressed and immobilized LGOX on bacterial cell membranes, achieving high conversion rates for α-ketoglutarate synthesis . Furthermore, modifications to the enzyme's structure have been explored to broaden its substrate range while maintaining its specificity for L-glutamate.
Q & A
Q. What are the fundamental enzymatic properties of L-glutamate oxidase (LGOx) that make it suitable for biochemical assays?
this compound catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate, ammonia, and hydrogen peroxide (H₂O₂) in the presence of oxygen and water . Its cofactor, flavin adenine dinucleotide (FAD), enables redox activity critical for electron transfer during catalysis . Methodologically, researchers should prioritize buffer optimization (e.g., 100 mM potassium phosphate, pH 7.4 at 30°C) to maintain enzyme stability and ensure accurate spectrophotometric or electrochemical detection of H₂O₂ .
Q. How should researchers design a robust colorimetric assay for quantifying L-glutamate using LGOx?
Key steps include:
- Preparing a reaction mixture with LGOx, L-glutamate, and catalase (to eliminate excess H₂O₂ interference).
- Measuring absorbance at 316 nm, correlating H₂O₂ production with substrate concentration .
- Validating the assay with negative controls (e.g., omitting LGOx) and standard curves using purified L-glutamate solutions. Ensure temperature consistency (±0.5°C) to avoid kinetic deviations .
Q. What are common pitfalls in standardizing LGOx activity measurements across laboratories?
Discrepancies often arise from variations in:
- Enzyme purity (crude vs. purified preparations).
- Assay conditions (pH, ionic strength, and temperature deviations).
- Detection methods (e.g., colorimetric vs. amperometric). Mitigation requires adherence to protocols from authoritative sources (e.g., Sigma’s enzymatic assay guidelines) and inter-lab calibration using reference substrates .
Advanced Research Questions
Q. How can electrode modifications enhance the sensitivity of LGOx-based biosensors for real-time glutamate monitoring?
Advanced approaches include:
- Immobilizing LGOx on carbon electrodes functionalized with redox mediators (e.g., Prussian blue) to amplify H₂O₂ detection signals .
- Optimizing chronoamperometric parameters (e.g., +0.7 V vs. Ag/AgCl reference electrode) to achieve linear responses in physiological matrices (e.g., PBS) with sensitivities up to 8.05 nA/cm²/μM and a limit of detection (LOD) of 471.7 μM/cm² .
- Addressing interference by ascorbic acid or uric acid via permselective membrane coatings (e.g., Nafion) .
Q. What strategies resolve contradictions in reported LGOx substrate specificity across studies?
- Perform kinetic analyses (Km, Vmax) using purified enzyme preparations to exclude confounding effects from contaminating proteins in crude extracts.
- Validate substrate specificity via HPLC or mass spectrometry to confirm reaction products .
- Cross-reference structural data (e.g., FAD-binding site mutations) with computational models to explain variations in catalytic efficiency .
Q. How should researchers statistically validate LGOx activity data in high-throughput screening assays?
- Apply error propagation analysis to account for uncertainties in pipetting, instrument calibration, and background noise .
- Use ANOVA or linear regression to assess intra- and inter-assay variability, ensuring R² values ≥0.98 for calibration curves .
- Report raw data in appendices and processed data (normalized activity units) in main texts, following journal guidelines (e.g., Analytical and Bioanalytical Chemistry) .
Methodological Best Practices
Q. What criteria determine the selection of LGOx sources (microbial vs. recombinant) for specific research applications?
- Microbial extracts (e.g., Streptomyces spp.) are cost-effective for preliminary studies but may require additional purification steps to remove proteases .
- Recombinant LGOx (e.g., expressed in E. coli) offers higher purity and consistency for structural studies or biosensor development .
Q. How can researchers ensure reproducibility when publishing LGOx-related data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
